molecular formula C14H10Cl2N2O3 B11559087 4-chloro-N-(4-chlorobenzyl)-3-nitrobenzamide

4-chloro-N-(4-chlorobenzyl)-3-nitrobenzamide

Cat. No.: B11559087
M. Wt: 325.1 g/mol
InChI Key: DVYSQHUTCKWIKJ-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorobenzyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorobenzyl)-3-nitrobenzamide typically involves the reaction of 4-chlorobenzyl chloride with 3-nitrobenzamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the mixture in an organic solvent like ethanol or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorobenzyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), organic solvent (e.g., ethanol or THF).

Major Products

Scientific Research Applications

4-chloro-N-(4-chlorobenzyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-chlorobenzyl)-3-nitrobenzamide is unique due to its specific substitution pattern and the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C14H10Cl2N2O3

Molecular Weight

325.1 g/mol

IUPAC Name

4-chloro-N-[(4-chlorophenyl)methyl]-3-nitrobenzamide

InChI

InChI=1S/C14H10Cl2N2O3/c15-11-4-1-9(2-5-11)8-17-14(19)10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19)

InChI Key

DVYSQHUTCKWIKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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